molecular formula C12H12N4 B1672722 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine CAS No. 947018-15-7

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

Cat. No. B1672722
M. Wt: 212.25 g/mol
InChI Key: PQLYPFZAOUDDHB-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is a white to off-white or brown solid . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, involves various synthetic protocols . A common precursor of the whole series, 3-amino-5-bromothieno [2,3-b]pyridine-2-carbonitrile, was rapidly synthesized in one step . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” can be found in the PubChem database . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Pyrimidine compounds, including “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine” can be found in the PubChem database .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Intramolecular Reactions and New Compound Synthesis : Studies have highlighted the compound's role in facilitating intramolecular inverse electron-demand [4+2] cycloadditions, leading to the synthesis of structurally complex heterocycles. For example, comparative studies in different solvents like sulfolane and trifluorotoluene have demonstrated the importance of solvent choice in achieving higher yields of cycloaddition reactions (Donnard et al., 2017).

Heterocyclic Compound Development : The development of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium-catalyzed Buchwald-Hartwig amination conditions showcases the compound's versatility in synthesizing new heterocyclic compounds with potential applications in drug development and other areas of chemistry (El-Deeb et al., 2008).

Medicinal Chemistry Applications

Antimicrobial and Insecticidal Potential : Pyrimidine derivatives, including those related to 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine, have been synthesized and evaluated for their antimicrobial and insecticidal activities. Some compounds have shown pronounced antimicrobial properties, indicating the chemical's potential as a building block for developing new antimicrobial agents (Sirakanyan et al., 2021).

Cancer Research : The compound has also been utilized in the synthesis of cyclin-dependent kinase inhibitors, highlighting its potential in cancer therapy. Through medicinal chemistry optimization, derivatives have been developed with high potency and selectivity for CDK4 and CDK6, essential targets in cancer drug discovery. These inhibitors have shown promise in preclinical models, indicating the compound's value in the design of anticancer drug candidates (Tadesse et al., 2017).

Materials Science

Crystal Structure Analysis : The crystal structure analysis of closely related compounds, such as cyprodinil (which shares a core structure with 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine), provides insights into the spatial arrangement and potential interactions in solid-state forms. This information is vital for understanding the physical properties and stability of materials derived from such compounds (Jeon et al., 2015).

properties

IUPAC Name

4-cyclopropyl-5-pyridin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLYPFZAOUDDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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